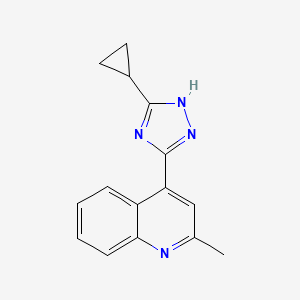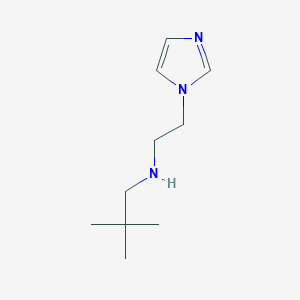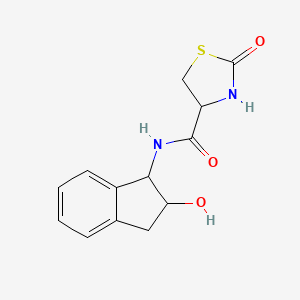
N-(1-pyridin-3-ylethyl)quinolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-pyridin-3-ylethyl)quinolin-4-amine, also known as PEQA, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique structure that makes it a valuable tool for investigating various biological processes. In
作用机制
N-(1-pyridin-3-ylethyl)quinolin-4-amine's mechanism of action is based on its ability to react with ROS and form a fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a valuable tool for investigating oxidative stress-related diseases. The fluorescence emitted by N-(1-pyridin-3-ylethyl)quinolin-4-amine can be detected using various imaging techniques, allowing for real-time monitoring of ROS levels in living cells.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have minimal toxicity and does not affect the viability of living cells. This compound has been used in various cell-based assays to investigate the role of ROS in various biological processes. Additionally, N-(1-pyridin-3-ylethyl)quinolin-4-amine has been shown to have antioxidant properties, which may have potential therapeutic applications in oxidative stress-related diseases.
实验室实验的优点和局限性
One of the primary advantages of using N-(1-pyridin-3-ylethyl)quinolin-4-amine in lab experiments is its high selectivity and sensitivity for detecting ROS. Additionally, this compound has minimal toxicity and does not affect the viability of living cells, making it a valuable tool for investigating various biological processes. However, one of the limitations of using N-(1-pyridin-3-ylethyl)quinolin-4-amine is its limited solubility in aqueous solutions, which may affect its performance in certain assays.
未来方向
There are several future directions for research on N-(1-pyridin-3-ylethyl)quinolin-4-amine. One potential application is in the development of new therapies for oxidative stress-related diseases. Additionally, further research is needed to optimize the synthesis method of N-(1-pyridin-3-ylethyl)quinolin-4-amine and improve its solubility in aqueous solutions. Furthermore, the use of N-(1-pyridin-3-ylethyl)quinolin-4-amine in combination with other fluorescent probes may provide new insights into the complex biological processes involving ROS.
合成方法
The synthesis of N-(1-pyridin-3-ylethyl)quinolin-4-amine involves a multi-step process that starts with the reaction of 3-pyridineethanol with 4-chloroquinoline. This reaction produces 4-(3-pyridinyl)quinoline, which is then reacted with n-butyl lithium to form the corresponding lithium salt. The final step involves the reaction of the lithium salt with 1-bromoethylpyridinium bromide to yield N-(1-pyridin-3-ylethyl)quinolin-4-amine. This synthesis method has been optimized to produce high yields of pure N-(1-pyridin-3-ylethyl)quinolin-4-amine.
科学研究应用
N-(1-pyridin-3-ylethyl)quinolin-4-amine has been used in various scientific research applications due to its unique structure and properties. One of the primary applications of N-(1-pyridin-3-ylethyl)quinolin-4-amine is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. This compound has been shown to have high selectivity and sensitivity for detecting ROS, making it a valuable tool for investigating oxidative stress-related diseases such as cancer, Alzheimer's, and Parkinson's.
属性
IUPAC Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3/c1-12(13-5-4-9-17-11-13)19-16-8-10-18-15-7-3-2-6-14(15)16/h2-12H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJDVJPDZZELEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=CC=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-pyridin-3-ylethyl)quinolin-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[3-(2-bicyclo[2.2.1]heptanylamino)phenyl]methanesulfonamide](/img/structure/B7587656.png)
![1-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7587659.png)





